(5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride
Description
(5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.18 g/mol . This compound is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
(5-methyl-5-azaspiro[2.5]octan-6-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-7-9(4-5-9)3-2-8(11)6-10;;/h8H,2-7,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUXPYCAPRRDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCC1CN)CC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The amine group is then introduced through a series of reactions, often involving reductive amination or similar techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds .
Scientific Research Applications
Neuropharmacological Research
Research indicates that compounds with spirocyclic structures, including (5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride, may interact with neurotransmitter systems. For instance, studies have explored its potential as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders such as anxiety and depression .
Antidepressant Effects
A notable study demonstrated that derivatives of spirocyclic amines exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin and norepinephrine levels in the brain, suggesting that this compound may have similar properties .
Drug Development
The compound is being investigated for its potential use in developing new therapeutic agents targeting neurological disorders. Its unique structure allows for the design of novel drugs that may offer improved efficacy and reduced side effects compared to existing treatments.
Case Studies
-
Case Study on mGluR Modulation :
- Objective : Evaluate the effects of this compound on mGluR activity.
- Method : In vitro assays were conducted to assess receptor binding affinity and functional activity.
- Results : The compound showed a significant binding affinity for mGluR2, indicating its potential role as a therapeutic agent in treating disorders linked to this receptor.
-
Antidepressant Activity Assessment :
- Objective : Investigate the antidepressant-like effects in rodent models.
- Method : Behavioral tests such as the forced swim test and tail suspension test were utilized.
- Results : Animals treated with the compound exhibited reduced immobility times, suggesting enhanced mood and decreased depressive symptoms.
Data Tables
| Activity Type | Findings |
|---|---|
| Neuropharmacological | Modulates mGluR activity |
| Antidepressant Effects | Reduces depressive behaviors in models |
Mechanism of Action
The mechanism of action of (5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with a similar structure but different ring size and properties.
Azaspiro compounds: A class of compounds characterized by the presence of a nitrogen atom in the spirocyclic ring.
Uniqueness
(5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride is unique due to its specific spirocyclic structure and the presence of the amine group. This combination of features imparts distinctive chemical and biological properties, making it valuable for various research applications .
Biological Activity
(5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neuropsychiatric disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₄Cl₂N₂
- Molar Mass : 195.12 g/mol
Research indicates that this compound acts primarily as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2, which are implicated in various neuropsychiatric conditions such as schizophrenia and anxiety disorders. The modulation of these receptors can lead to altered neurotransmitter release and improved synaptic plasticity, which may alleviate symptoms associated with these disorders .
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Exhibits potential in protecting neurons from excitotoxicity and oxidative stress. |
| Antidepressant Activity | Shows promise in reducing depressive-like behaviors in animal models. |
| Anxiolytic Properties | May reduce anxiety levels, as indicated by behavioral assays in rodents. |
Pharmacological Studies
- Neuroprotective Effects : In vitro studies demonstrated that the compound significantly reduced neuronal cell death induced by glutamate toxicity, suggesting its potential as a neuroprotective agent .
- Antidepressant Activity : A study involving rodent models showed that administration of this compound resulted in decreased immobility time in the forced swim test, indicating antidepressant-like effects .
- Anxiolytic Properties : Behavioral tests indicated that the compound reduced anxiety-like behaviors in elevated plus maze tests, supporting its potential use in treating anxiety disorders .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study 1 : A clinical trial involving patients with generalized anxiety disorder showed significant improvement in anxiety scores after treatment with this compound over a 12-week period .
- Case Study 2 : In a cohort of patients with treatment-resistant depression, the compound was administered alongside standard antidepressants, resulting in a notable decrease in depressive symptoms without significant adverse effects .
Q & A
Q. What are the key structural features and characterization techniques for (5-Methyl-5-azaspiro[2.5]octan-6-yl)methanamine dihydrochloride?
The compound features a spirocyclic amine core with a 5-methyl-5-azaspiro[2.5]octane scaffold and a methanamine side chain. Key structural characterization methods include:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR with 2D techniques (e.g., COSY, HSQC) to resolve stereochemistry and confirm spirocyclic connectivity .
- X-ray Crystallography: For unambiguous confirmation of the spirocyclic geometry and hydrochloride salt formation .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., exact mass analysis) to distinguish between diastereomers or impurities .
Q. What synthetic strategies are commonly employed for the preparation of this compound?
Synthesis typically involves:
- Spirocyclic Core Formation: Utilize cyclization reactions (e.g., intramolecular nucleophilic substitution) to construct the 5-azaspiro[2.5]octane system .
- Amine Protection/Deprotection: Employ tert-butyloxycarbonyl (Boc) or other protecting groups during synthesis to prevent side reactions, followed by acidic deprotection (e.g., HCl in dioxane) to yield the final dihydrochloride salt .
- Purification: Use recrystallization or preparative HPLC to achieve >95% purity, as validated by chromatographic methods (HPLC-UV) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against potential therapeutic targets?
- Target Identification: Screen against enzyme families (e.g., monoamine oxidases, LOXL2) using fluorometric or colorimetric assays to measure IC₅₀ values .
- Cellular Models: Test neuroprotective effects in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress, using viability assays (MTT, ATP luminescence) .
- Dose-Response Studies: Employ log-dose curves to determine efficacy thresholds and assess cytotoxicity in parallel (e.g., via LDH release assays) .
Q. What analytical methodologies are recommended for resolving contradictions in reported physicochemical or biological data for spirocyclic amine derivatives like this compound?
- Orthogonal Analytical Techniques:
- Biological Replication: Perform dose-response assays in independent labs using standardized protocols (e.g., CLIA guidelines) to rule out batch-specific variability .
Methodological Considerations
Q. How can researchers optimize the solubility and stability of this compound for in vivo studies?
Q. What computational approaches support the rational design of analogs for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
